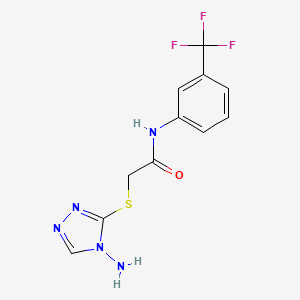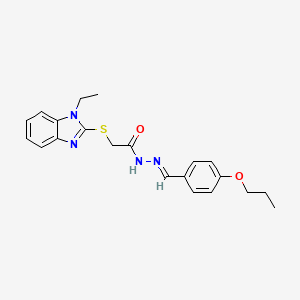
N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-(3-dimethylamino-propyl)-oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-oxalamide is a complex organic compound that features a unique combination of adamantane, thiazole, and oxalamide moieties
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-Dimethylamino-propyl)-oxalamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung des Adamantan-Thiazol-Zwischenprodukts beginnen, gefolgt von der Einführung der Oxalamid-Gruppe. Häufige Reagenzien und Bedingungen umfassen:
Adamantan-Derivate: Ausgangsmaterialien für die Adamantan-Einheit.
Thiazol-Bildung: Verwendung von Thioamiden und α-Halogenketonen unter sauren oder basischen Bedingungen.
Oxalamid-Kupplung: Verwendung von Oxalylchlorid und Aminen unter wasserfreien Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs in Bezug auf Skalierbarkeit, Ausbeute und Reinheit beinhalten. Dies kann Folgendes umfassen:
Katalyse: Einsatz von Katalysatoren zur Verbesserung der Reaktionseffizienz.
Reinigung: Techniken wie Umkristallisation, Chromatographie und Destillation.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-Dimethylamino-propyl)-oxalamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umwandlung von funktionellen Gruppen in höhere Oxidationsstufen.
Reduktion: Reduktion von funktionellen Gruppen in niedrigere Oxidationsstufen.
Substitution: Ersatz von funktionellen Gruppen durch andere Gruppen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitutionsreagenzien: Wie Halogene oder Nukleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die komplexe organische Synthese.
Biologie: Als Sonde zur Untersuchung biologischer Prozesse.
Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner einzigartigen Struktur.
Industrie: Einsatz bei der Entwicklung neuer Materialien oder Katalysatoren.
5. Wirkmechanismus
Der Wirkmechanismus von N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-Dimethylamino-propyl)-oxalamid würde seine Interaktion mit spezifischen molekularen Zielstrukturen beinhalten. Dies könnte Folgendes umfassen:
Bindung an Enzyme oder Rezeptoren: Modulation ihrer Aktivität.
Interaktion mit zellulären Signalwegen: Beeinflussung der Signaltransduktion oder Stoffwechselprozesse.
Wirkmechanismus
The mechanism of action of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-oxalamide would involve its interaction with specific molecular targets. This could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-Dimethylamino-propyl)-carboxamid: Ähnliche Struktur mit einer Carboxamid-Gruppe anstelle von Oxalamid.
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-Dimethylamino-propyl)-harnstoff: Ähnliche Struktur mit einer Harnstoff-Gruppe anstelle von Oxalamid.
Einzigartigkeit
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-Dimethylamino-propyl)-oxalamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm möglicherweise unterschiedliche chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C20H30N4O2S |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]oxamide |
InChI |
InChI=1S/C20H30N4O2S/c1-24(2)5-3-4-21-17(25)18(26)23-19-22-16(12-27-19)20-9-13-6-14(10-20)8-15(7-13)11-20/h12-15H,3-11H2,1-2H3,(H,21,25)(H,22,23,26) |
InChI-Schlüssel |
ZUYJYEAJOWLGLU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11987023.png)
![4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B11987026.png)
![2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide](/img/structure/B11987031.png)
![2-(2-Chlorophenyl)-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987048.png)

![4-(4-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11987050.png)
![8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazino}-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987051.png)

![N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide](/img/structure/B11987066.png)

![{(5Z)-5-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11987070.png)
![Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11987072.png)


